N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide
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Overview
Description
N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorophenyl group, a triazolothiazole ring, and a dimethylbenzamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the fluorophenyl group and the dimethylbenzamide moiety through substitution and coupling reactions. Common reagents used in these steps include halogenated intermediates, base catalysts, and coupling agents such as palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethylbenzamide has been explored for its applications in several scientific domains:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where its specific molecular interactions can be beneficial.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the development of new materials and chemical products.
Mechanism of Action
The mechanism by which N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets. The triazolothiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the dimethylbenzamide moiety contributes to its overall stability and solubility. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethylbenzamide stands out due to its unique combination of a triazolothiazole ring and a fluorophenyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H19FN4OS |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C21H19FN4OS/c1-13-7-8-15(11-14(13)2)20(27)23-10-9-16-12-28-21-24-19(25-26(16)21)17-5-3-4-6-18(17)22/h3-8,11-12H,9-10H2,1-2H3,(H,23,27) |
InChI Key |
SLKXMTBXJFATMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)C |
Origin of Product |
United States |
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